Cas no 1330764-71-0 (7-benzyloctahydro-2H-pyrano2,3-cpyridine)

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine is a bicyclic organic compound featuring a fused pyran and pyridine ring system with a benzyl substituent. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid, saturated framework enhances stability, while the benzyl group offers versatility for further functionalization. The compound’s well-defined stereochemistry is advantageous for applications requiring precise molecular configurations, such as chiral catalyst development or bioactive molecule design. Its synthetic utility is further underscored by its compatibility with diverse reaction conditions, enabling efficient derivatization for targeted research applications.
7-benzyloctahydro-2H-pyrano2,3-cpyridine structure
1330764-71-0 structure
Product name:7-benzyloctahydro-2H-pyrano2,3-cpyridine
CAS No:1330764-71-0
MF:C15H21NO
MW:231.333344221115
MDL:MFCD20230933
CID:3158107
PubChem ID:121229337

7-benzyloctahydro-2H-pyrano2,3-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-METHYLPROPYL)-PIPERAZINE
    • 7-benzyl-2,3,4,4a,5,6,8,8a-octahydropyrano[2,3-c]pyridine
    • 1330764-71-0
    • D85289
    • 7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine
    • WS-01264
    • 7-benzyloctahydro-2H-pyrano2,3-cpyridine
    • MDL: MFCD20230933
    • Inchi: InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-8-14-7-4-10-17-15(14)12-16/h1-3,5-6,14-15H,4,7-12H2
    • InChI Key: NAONCAAJZIXQIV-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CN2CCC3CCCOC3C2

Computed Properties

  • Exact Mass: 231.162314293Da
  • Monoisotopic Mass: 231.162314293Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.5Ų
  • XLogP3: 2.6

7-benzyloctahydro-2H-pyrano2,3-cpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B702730-5mg
7-benzyloctahydro-2H-pyrano[2,3-c]pyridine
1330764-71-0
5mg
$ 95.00 2022-06-06
TRC
B702730-2.5mg
7-benzyloctahydro-2H-pyrano[2,3-c]pyridine
1330764-71-0
2.5mg
$ 70.00 2022-06-06
A2B Chem LLC
AI30237-5mg
7-Benzyloctahydro-2h-pyrano[2,3-c]pyridine
1330764-71-0
5mg
$118.00 2024-04-20
eNovation Chemicals LLC
D965108-100mg
7-Benzyloctahydro-2H-Pyrano[2,3-C]Pyridine
1330764-71-0 95%
100mg
$510 2023-05-17
TRC
B702730-25mg
7-benzyloctahydro-2H-pyrano[2,3-c]pyridine
1330764-71-0
25mg
$ 340.00 2022-06-06
A2B Chem LLC
AI30237-1mg
7-Benzyloctahydro-2h-pyrano[2,3-c]pyridine
1330764-71-0
1mg
$73.00 2024-04-20
A2B Chem LLC
AI30237-3mg
7-Benzyloctahydro-2h-pyrano[2,3-c]pyridine
1330764-71-0
3mg
$105.00 2024-04-20
A2B Chem LLC
AI30237-10mg
7-Benzyloctahydro-2h-pyrano[2,3-c]pyridine
1330764-71-0
10mg
$135.00 2024-04-20
A2B Chem LLC
AI30237-2mg
7-Benzyloctahydro-2h-pyrano[2,3-c]pyridine
1330764-71-0
2mg
$86.00 2024-04-20

Additional information on 7-benzyloctahydro-2H-pyrano2,3-cpyridine

Introduction to 7-Benzyloctahydro-2H-Pyrano[2,3-c]Pyridine (CAS No. 1330764-71-0)

7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS No. 1330764-71-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrano[2,3-c]pyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 7-benzyloctahydro-2H-pyrano[2,3-c]pyridine make it an intriguing candidate for the development of novel drugs targeting various diseases.

The chemical structure of 7-benzyloctahydro-2H-pyrano[2,3-c]pyridine consists of a pyrano[2,3-c]pyridine core fused with an octahydro ring system and a benzyl substituent at the 7-position. This combination of structural elements imparts the compound with unique pharmacological properties, including high lipophilicity and enhanced metabolic stability. These characteristics are crucial for optimizing drug delivery and bioavailability, making 7-benzyloctahydro-2H-pyrano[2,3-c]pyridine a promising lead compound in drug discovery.

Recent studies have explored the biological activities of 7-benzyloctahydro-2H-pyrano[2,3-c]pyridine, revealing its potential as a modulator of various biological targets. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory and analgesic effects. The mechanism of action involves the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways. These findings suggest that 7-benzyloctahydro-2H-pyrano[2,3-c]pyridine could be developed into a novel therapeutic agent for the treatment of inflammatory diseases and chronic pain.

In addition to its anti-inflammatory and analgesic properties, 7-benzyloctahydro-2H-pyrano[2,3-c]pyridine has also shown promise in neurodegenerative disease research. Studies have indicated that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in the progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to the compound's ability to enhance cellular antioxidant defenses and inhibit neuroinflammatory responses.

The synthetic route for 7-benzyloctahydro-2H-pyrano[2,3-c]pyridine has been extensively studied and optimized to improve yield and purity. One common approach involves the condensation of benzylamine with an appropriate pyranopyridine precursor, followed by hydrogenation to form the octahydro ring system. This synthetic strategy allows for the efficient production of gram quantities of the compound, facilitating its use in preclinical studies and early-stage clinical trials.

Clinical trials evaluating the safety and efficacy of 7-benzyloctahydro-2H-pyrano[2,3-c]pyridine-based drugs are currently underway. Preliminary results from phase I trials have shown that the compound is well-tolerated by human subjects, with no significant adverse effects observed at therapeutic doses. These findings provide a strong foundation for advancing the compound into later-stage clinical trials to further assess its therapeutic potential.

In conclusion, 7-benzyloctahydro-2H-pyrano[2,3-c]pyridine (CAS No. 1330764-71-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for the development of novel drugs targeting inflammatory diseases, chronic pain, and neurodegenerative disorders. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for its future use in clinical practice.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd